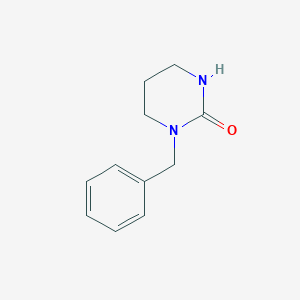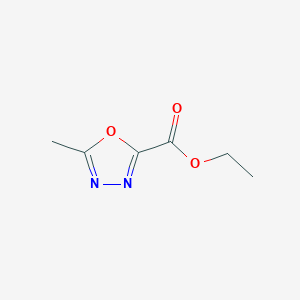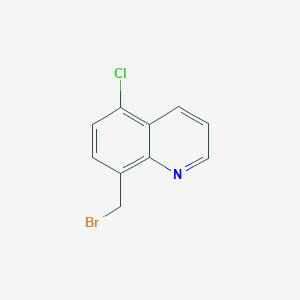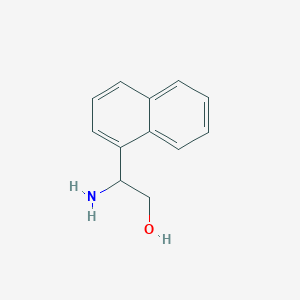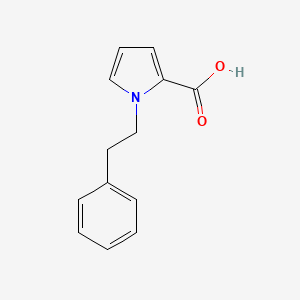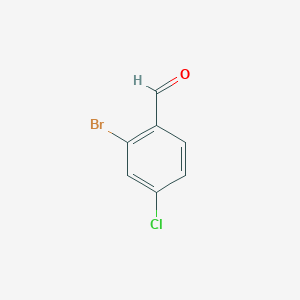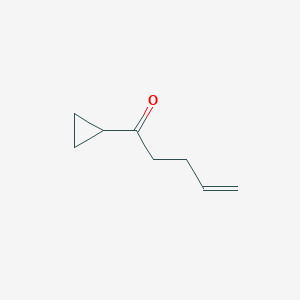
1-Cyclopropylpent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylpent-4-en-1-one, also known as 1-cyclopropylpent-4-en-1-one, is a cyclic organic compound with the molecular formula C6H10O. It is a colorless, volatile liquid with a sweet, fruity odor. It is a structural isomer of cyclopropylpentane and is used as a solvent and in the synthesis of other compounds. 1-Cyclopropylpent-4-en-1-one has a wide range of applications in the fields of organic synthesis, materials science, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Application in Polymer Research
Field
Application Summary
Cyclopropane-containing compounds like polypropylene (PP) are versatile polymers with numerous applications . They have undergone substantial changes in recent years, focusing on the demand for next-generation polymers .
Methods of Application
The incorporation of nanomaterial like graphene, MXene, nano-clay, borophane, silver nanoparticles, etc., with PP for advanced applications has been tabulated with their key features and challenges .
Results or Outcomes
The versatile applications of PP across sectors like biomedical, automotive, aerospace, and air/water filtration are highlighted . However, challenges such as limited UV resistance, bonding issues, and flammability are noted .
Application in Catalysis
Field
Application Summary
Single-atom catalysts, which could potentially be synthesized from cyclopropane-containing compounds, have been widely used in various catalytic reactions . They exhibit excellent performance properties such as strong activity and high selectivity .
Methods of Application
Researchers have conducted in-depth exploration into and technological innovation on the development of single-atom catalysts .
Results or Outcomes
The field of single-atom catalysts has become very popular. A dispersed Pt single-atom state was observed by XAFS, spherical aberration electron microscopy, infrared, and other characterization techniques .
Application in Fiber, Membrane, and Matrix Forms
Field
Application Summary
Polypropylene (PP), a cyclopropane-containing compound, can be formed into fiber, membrane, and matrix forms . These forms have versatile applications across sectors like biomedical, automotive, aerospace, and air/water filtration .
Methods of Application
Researchers have focused on improving the properties of PP through various techniques such as copolymerization, modification with additives, and nanocomposite formation .
Results or Outcomes
The advancements and research gaps within these three key forms of PP are highlighted . However, challenges such as limited UV resistance, bonding issues, and flammability are noted .
Application in Electrochemistry and Photocatalytic Reactions
Field
Electrochemistry and Photocatalysis
Application Summary
Single-atom catalysts, which could potentially be synthesized from cyclopropane-containing compounds, have application potential in electrochemistry and photocatalytic reactions .
Methods of Application
The development of single-atom catalysts involves in-depth exploration and technological innovation .
Results or Outcomes
A dispersed Pt single-atom state was observed by XAFS, spherical aberration electron microscopy, infrared, and other characterization techniques . The catalyst has stronger activity and higher stability and selectivity in a CO oxidation reaction .
Eigenschaften
IUPAC Name |
1-cyclopropylpent-4-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-3-4-8(9)7-5-6-7/h2,7H,1,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDXUJYURMOPIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)C1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504429 |
Source


|
| Record name | 1-Cyclopropylpent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylpent-4-en-1-one | |
CAS RN |
31594-49-7 |
Source


|
| Record name | 1-Cyclopropylpent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

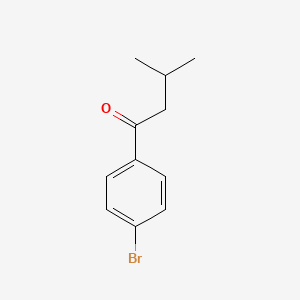
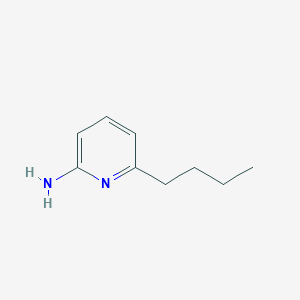
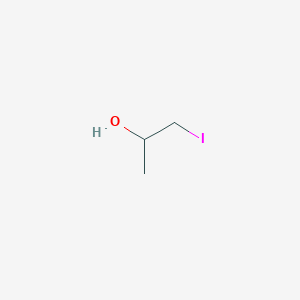
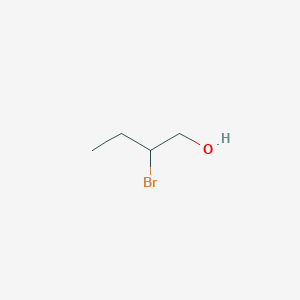
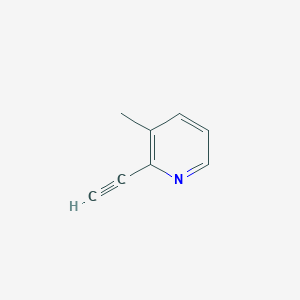

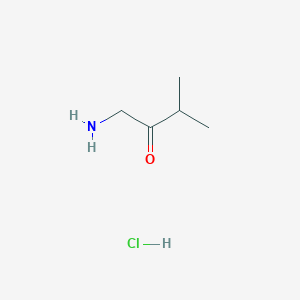
![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)
